molecular formula C11H11ClN4OS B5779289 N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B5779289
M. Wt: 282.75 g/mol
InChI Key: URDWSXGCGXEDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, commonly known as Chlorotoluron, is a selective herbicide that is widely used in agriculture to control broadleaf weeds and grasses. Chlorotoluron has been found to be effective in controlling weeds in various crops such as wheat, barley, and oilseed rape.

Mechanism of Action

Chlorotoluron works by inhibiting the synthesis of amino acids in plants, which leads to the disruption of protein synthesis and ultimately the death of the plant. Chlorotoluron is selective in its action, targeting only certain types of weeds while leaving crops unharmed.
Biochemical and Physiological Effects:
Chlorotoluron has been found to have minimal impact on non-target organisms such as earthworms and soil microorganisms. However, it can have some impact on beneficial insects such as bees if not used properly.

Advantages and Limitations for Lab Experiments

Chlorotoluron is an effective herbicide that can be used to control weeds in various crops. It is easy to apply and has a low risk of causing harm to non-target organisms. However, it can be expensive and may not be suitable for all crops.

Future Directions

1. Study the impact of Chlorotoluron on soil microorganisms and earthworms in more detail.
2. Investigate the potential of Chlorotoluron for controlling weeds in other crops.
3. Develop new formulations of Chlorotoluron that are more effective and environmentally friendly.
4. Explore the potential of Chlorotoluron for use in integrated weed management strategies.
5. Investigate the potential of Chlorotoluron for controlling herbicide-resistant weeds.

Synthesis Methods

Chlorotoluron can be synthesized by reacting 3-chloroaniline with ethyl isothiocyanate to form N-(3-chlorophenyl)thiourea, which is then reacted with ethyl chloroformate to form N-(3-chlorophenyl)-N'-ethylthiourea. This intermediate is then reacted with thiosemicarbazide to form N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea.

Scientific Research Applications

Chlorotoluron has been extensively studied for its herbicidal properties. It has been found to be effective in controlling various weeds such as chickweed, cleavers, and blackgrass. Chlorotoluron has also been studied for its impact on non-target organisms such as earthworms and soil microorganisms.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDWSXGCGXEDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

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